1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole
Description
1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core structure
Properties
Molecular Formula |
C18H25N3O |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-[1-(oxolan-2-ylmethyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C18H25N3O/c1-13(2)18-19-16-7-3-4-8-17(16)21(18)14-10-20(11-14)12-15-6-5-9-22-15/h3-4,7-8,13-15H,5-6,9-12H2,1-2H3 |
InChI Key |
CVEURTDOIVKIRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)CC4CCCO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole involves multiple steps. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the oxolan-2-yl group. The benzodiazole core is then constructed through a series of cyclization reactions. Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like sodium hydride or lithium diisopropylamide.
Cyclization: The compound can undergo intramolecular cyclization to form different heterocyclic structures under specific conditions .
Scientific Research Applications
1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other azetidine and benzodiazole derivatives. These compounds share structural similarities but differ in their functional groups and overall properties. For example:
3-(prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative activity.
3-allylazetidin-2-one: Studied for its potential as a tubulin-destabilizing agent.
3-(buta-1,3-dien-1-yl)azetidin-2-one: Evaluated for its ability to inhibit tubulin polymerization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
